molecular formula C12H9N3O2 B102744 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 17334-68-8

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Numéro de catalogue: B102744
Numéro CAS: 17334-68-8
Poids moléculaire: 227.22 g/mol
Clé InChI: YUQZAUWIHXYWKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a fused heterocyclic compound featuring an isoxazole ring annulated to a pyridazinone core. It serves as a key intermediate in synthesizing selective phosphodiesterase 4 (PDE4) inhibitors and has been explored for its allosteric modulation of metabotropic glutamate receptors (mGluRs) . Its synthesis involves a two-step process starting from 1-phenylbutane-1,3-dione and ethyl 2-chloro-2-(hydroxyimino)acetate, followed by hydrazine cyclization. Improved methods yield up to 84.9% purity, emphasizing the importance of avoiding intermediate isolation .

Propriétés

IUPAC Name

3-methyl-4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-9-10(8-5-3-2-4-6-8)13-14-12(16)11(9)15-17-7/h2-6H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQZAUWIHXYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169599
Record name Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17334-68-8
Record name 3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17334-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017334688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazolo[3,4-d]pyridazin-7(6H)-one, 3-methyl-4-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Step (a): Formation of Ethyl 4-Benzoyl-5-Methylisoxazole-3-Carboxylate

The reaction begins with the base-catalyzed condensation of 1-phenylbutane-1,3-dione (IIa) and ethyl 2-chloro-2-(hydroxyimino)acetate (Ilia) in methanol. Sodium methoxide (30% w/w in methanol) is added dropwise to a cooled (10–15°C) suspension of IIa, maintaining strict temperature control to prevent side reactions. Key parameters include:

  • Molar ratio : 1.05–1.15 equivalents of Ilia per equivalent of IIa

  • Solvent : Methanol (300–350 mL per mole of IIa)

  • Reaction time : 20–40 minutes at 10–15°C, followed by 50–70 minutes at 0–5°C

The reaction proceeds via nucleophilic attack of the enolate of IIa on the electrophilic carbon of Ilia, forming a β-ketoester intermediate. This intermediate undergoes spontaneous cyclization to yield ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate (VIa), which remains in solution without isolation.

Step (b): Hydrazine-Mediated Cyclocondensation

The crude reaction mixture from Step (a) is treated directly with hydrazine hydrate (1.15–1.25 equivalents relative to IIa) at 35–45°C. This single-vessel process facilitates:

  • Hydrazinolysis of the ester group to form a hydrazide

  • Intramolecular cyclization between the hydrazide and ketone functionalities

  • Aromatization to yield the target pyridazinone core

Optimized conditions :

ParameterSpecification
Temperature35–45°C (maintained for 4 hours)
WorkupAddition of water (480–500 mL), cooling to 0–5°C
PurificationFiltration and washing with MeOH/H₂O (1:1)
Yield80.5–84.9% (demonstrated at 0.135–1.10 mol scale)

This method’s robustness is evidenced by consistent yields >80% across multiple scales, with HPLC-MS confirming product purity (m/z 228 [M+H]⁺).

Academic Explorations of Alternative Pathways

While industrial processes dominate large-scale production, academic studies have investigated novel routes to access structural analogs or improve specific reaction steps. A 2022 study (Semantic Scholar) explored isoxazole ring-opening strategies using methanol and triethylamine, though with limited success for the parent compound.

PPA-Mediated Cyclization with Arylhydrazines

Replacing hydrazine hydrate with phenylhydrazine in the presence of polyphosphoric acid (PPA) generates isoxazole-pyridazinone derivatives. However, this method:

  • Requires higher temperatures (70°C vs. 45°C in industrial process)

  • Produces isomeric mixtures (10 + 11 → 12 + 13) requiring chromatographic separation

  • Yields ≤40%, significantly lower than the industrial protocol

Hydrogenolytic Debenzylation Strategies

Post-cyclization modifications using ammonium formate and Pd/C under reflux conditions (Scheme 2g in Semantic Scholar) enable deprotection of substituted derivatives. While irrelevant to the unsubstituted target compound, this highlights the versatility of the core structure for medicinal chemistry applications.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Industrial one-pot80.5–84.90–45°CNo intermediate isolation; High scalabilityRequires cryogenic conditions
Academic PPA route~4070°CAccesses diverse analogsLow yield; Complex purification

Mechanistic Insights :

  • Base selection : Sodium methoxide outperforms NaOH or K₂CO₃ in Step (a) due to better solubility in methanol.

  • Solvent effects : Methanol’s polarity facilitates both alkoxylation and cyclocondensation steps, while EtOH increases reaction times.

  • Stoichiometry : The 1.1:1 molar ratio of Ilia:IIa minimizes diketone dimerization side reactions.

Process Optimization and Troubleshooting

Critical Process Parameters (CPPs)

  • Temperature control during Ilia addition : Exceeding 5°C in Step (a) promotes hydrolysis of the chloroimino group, reducing yield.

  • Hydrazine hydrate addition rate : Rapid addition (<10 minutes) causes exothermic decomposition; controlled addition over 15–20 minutes maintains reaction stability.

  • Water content in workup : <5% H₂O in the final wash ensures proper crystal formation and prevents oiling out.

Impurity Profile Management

Common impurities identified via HPLC:

  • Unreacted IIa : <0.5% when using 1.1 equivalents of Ilia

  • Over-cyclized byproducts : Controlled by maintaining NH₂NH₂·H₂O ≤1.25 equivalents

  • Solvent residues : Methanol levels <500 ppm achieved via vacuum drying at 40–45°C

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Applications De Recherche Scientifique

Structural Overview

The compound has the molecular formula C13H11N3OC_{13}H_{11}N_3O and a molecular weight of approximately 227.25 g/mol. Its structure includes both isoxazole and pyridazine rings, which are commonly associated with bioactive molecules. The presence of functional groups such as methyl and phenyl enhances its potential for various applications.

Medicinal Chemistry

Pharmacological Properties

Research indicates that 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one acts as a selective inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors are notable for their anti-inflammatory properties and are being explored for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: PDE4 Inhibition

In a study examining the effects of various isoxazole derivatives on PDE4 activity, this compound demonstrated significant inhibition of PDE4, suggesting its potential as a therapeutic agent for inflammatory diseases .

Compound NameBiological ActivityReference
This compoundSelective PDE4 inhibitor
Other derivativesVarying anti-inflammatory effects

Materials Science

Potential Applications

The compound's unique electronic properties make it a candidate for developing novel materials. Its structural characteristics may allow it to be utilized in organic electronics or photonic materials. Research into the synthesis of derivatives with enhanced electronic properties is ongoing.

Synthesis Methodology

The synthesis typically involves a two-step reaction process from precursors such as 1-phenylbutane-1,3-dione and ethyl 2-chloro-2-(hydroxyimino)acetate, followed by treatment with hydrazine . This method reflects the compound's versatility in organic synthesis.

Biological Research

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, potentially modulating pathways related to inflammation and neuroprotection. Preliminary studies suggest that it may also influence metabotropic glutamate receptors, indicating potential neuroprotective effects .

Research Findings

Further investigations into its biological activity are warranted to fully understand its therapeutic potential. The compound's ability to inhibit enzymes or receptors involved in critical biological processes positions it as a valuable subject for ongoing research.

Mécanisme D'action

The mechanism of action of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

The compound’s activity and physicochemical properties are influenced by the heterocyclic core and substituent patterns. Comparisons with structurally related scaffolds include:

Compound Class Core Structure Key Substituents Biological Activity Reference
Isoxazolo[3,4-d]pyridazinones Isoxazole + pyridazinone 3-Methyl, 4-phenyl PDE4 inhibition, mGluR modulation
Pyrazolo[3,4-d]pyridazinones Pyrazole + pyridazinone 5-Amino, 3-methyl Antitumor (e.g., IC₅₀ = 11 µM)
Furo[2,3-d]pyridazinones Furan + pyridazinone 6-Methyl, 2-tert-butyl N/A (synthetic intermediate)

Key Observations :

  • Isoxazole vs. Pyrazole : The isoxazole ring in the target compound enhances metabolic stability compared to pyrazole derivatives, which are more prone to hydrolysis .
  • Substituent Position : Electron-withdrawing groups (e.g., p-chlorophenyl) at position 6 improve aldose reductase inhibition (e.g., compound 5g , IC₅₀ comparable to Sorbinil) .
Physicochemical Properties

Melting points, yields, and spectral data highlight the impact of substituents:

Compound (Example) Substituents Yield (%) Melting Point (°C) ¹H NMR (δ, CDCl₃) Reference
3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one 3-Me, 4-Ph 84.9 N/A 7.68 (2H), 7.57 (5H), 5.59 (s, 3H)
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one 4-Cyclopropyl N/A 210–212 N/A
(E)-4-Phenyl-6-propyl-3-styrylisoxazolo[...]-one 6-Propyl, 3-styryl 57 154–156 δ 1.02 (t, CH₂CH₂CH₃), 7.36–7.74
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one 4-(4-MeO-Ph) N/A 205–207 N/A

Trends :

  • Alkyl vs. Aryl Substituents : Alkyl chains (e.g., propyl at position 6) lower melting points compared to aromatic groups (e.g., styryl), likely due to reduced crystallinity .
  • Electron-Donating Groups : Methoxy substituents (e.g., 4-methoxyphenyl) slightly increase melting points, suggesting enhanced intermolecular interactions .

Activité Biologique

3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been studied for its biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various pathological conditions. Its unique structure allows it to interact effectively with biological targets, making it a subject of interest in drug development.

  • Molecular Formula : C₁₂H₉N₃O₂
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 17334-68-8

The primary mode of action for this compound involves its role as a covalent inhibitor of the Fms-like tyrosine kinase 3 (FLT3) . This inhibition affects downstream signaling pathways associated with cell proliferation and survival, particularly in hematological malignancies such as acute myeloid leukemia (AML) .

Anticancer Activity

Research indicates that this compound exhibits potent activity against FLT3-dependent human AML cell lines, such as MOLM-13 and MV4-11. The compound shows effectiveness at concentrations as low as 1 µM, suggesting promising bioavailability . Furthermore, it has been noted to overcome common secondary resistance mutations associated with FLT3, enhancing its therapeutic potential.

Enzyme Inhibition

The compound has also been identified as an inhibitor of aldose reductase , an enzyme implicated in diabetic complications. By inhibiting this enzyme, the compound reduces the conversion of glucose to sorbitol, thereby mitigating cellular damage in diabetic models .

Research Findings and Case Studies

A detailed analysis of various studies reveals the following findings regarding the biological activity of this compound:

StudyFocusFindings
Synthesis and PDE4 InhibitionIdentified as a useful intermediate for synthesizing selective phosphodiesterase 4 (PDE4) inhibitors.
FABP4 InhibitionDemonstrated IC₅₀ values lower than established ligands, indicating strong inhibitory activity.
FLT3 InhibitionEffective against FLT3-dependent leukemia cell lines; robust against secondary mutations.
Aldose Reductase InhibitionShowed potential in reducing diabetic cellular damage through enzyme inhibition.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Its stability under standard laboratory conditions indicates potential for clinical applications .

Q & A

Q. Analytical Focus

  • ¹H/¹³C NMR : Aromatic protons in 6-(p-methoxyphenyl) derivatives resonate at δ 6.94–7.41 ppm, while methyl groups appear as singlets at δ 1.85–3.83 ppm .
  • X-ray Diffraction : Monoclinic crystals (a = 20.6555 Å, Z = 4) reveal planar isoxazolo-pyridazine cores, with intermolecular π-π stacking (3.5 Å) stabilizing the lattice .
  • Elemental Analysis : Combustion analysis (e.g., C, 48.49%; N, 14.14%) validates purity, with deviations >0.3% indicating synthetic impurities .

What in silico approaches validate the interaction of this compound with therapeutic targets like aldose reductase?

Computational Focus
Molecular dynamics simulations (50 ns trajectories) and docking (Glide XP) assess binding modes. The 3-methyl-4-phenyl core aligns with the enzyme’s hydrophobic pocket, while the acetic acid side chain forms salt bridges with Lys77. Free energy perturbation (FEP) calculations quantify substituent effects, predicting a ΔΔG of -2.1 kcal/mol for p-chloro vs. unsubstituted phenyl groups .

How does the fused isoxazolo-pyridazine scaffold enhance metabolic stability compared to monocyclic analogs?

Pharmacokinetic Focus
The bicyclic structure reduces CYP450-mediated oxidation (t₁/₂ > 6 h in microsomes) by shielding labile positions. Monocyclic analogs undergo rapid N-dealkylation (t₁/₂ < 1 h), as confirmed by LC-MS metabolite profiling .

What strategies mitigate challenges in regioselective functionalization during synthesis?

Q. Synthetic Chemistry Focus

  • Directed Metalation Groups (DMGs) : Methoxy or halogen substituents at position 4 direct lithiation to position 3, achieving >90% regioselectivity .
  • Protecting Groups : Temporary silylation of the 7-keto group prevents undesired side reactions during benzylation .

How are bioactivity discrepancies addressed between in vitro and cellular assays?

Q. Translational Research Focus

  • Membrane Permeability : LogD (1.5–2.5) optimization via prodrug strategies (e.g., esterification of carboxylic acids) improves cellular uptake .
  • Off-Target Profiling : Kinase panel screening (e.g., Eurofins CEREP) identifies and eliminates derivatives with >50% inhibition at 10 µM .

What are the key considerations for designing derivatives with improved CNS penetration?

Q. Neuropharmacology Focus

  • Blood-Brain Barrier (BBB) Penetration : Derivatives with molecular weight <450 Da and PSA <70 Ų (e.g., 3-methyl-4-phenyl core) show >0.3 brain-to-plasma ratios in rodent models .
  • P-gp Efflux Inhibition : Co-administration with elacridar (1 µM) increases brain concentrations 3-fold, confirming P-gp-mediated efflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 2
3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.